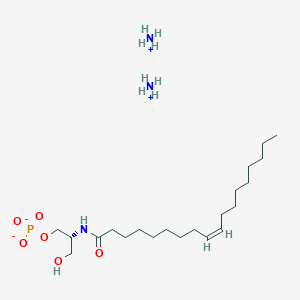
Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an ammonium group, a hydroxy group, an oleamide moiety, and a phosphate group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate typically involves a multi-step process. One common method includes the reaction of oleic acid with a suitable amine to form the oleamide intermediate. This intermediate is then reacted with a phosphorylating agent, such as phosphorus oxychloride, under controlled conditions to introduce the phosphate group. The final step involves the neutralization of the reaction mixture with ammonium hydroxide to yield the desired ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The oleamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted phosphates.
Scientific Research Applications
Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in cellular signaling pathways and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling cascades. Additionally, its phosphate group can participate in phosphorylation reactions, altering the function of target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Zinc ammonium phosphate: Similar in having an ammonium and phosphate group but differs in the metal ion present.
Monoammonium phosphate: Contains a single ammonium and phosphate group but lacks the hydroxy and oleamide moieties.
Uniqueness
Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C21H48N3O6P |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
diazanium;[(2R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propyl] phosphate |
InChI |
InChI=1S/C21H42NO6P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)22-20(18-23)19-28-29(25,26)27;;/h9-10,20,23H,2-8,11-19H2,1H3,(H,22,24)(H2,25,26,27);2*1H3/b10-9-;;/t20-;;/m1../s1 |
InChI Key |
HRVLKQJTMNEYEC-SNHSCUNWSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CO)COP(=O)([O-])[O-].[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)COP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


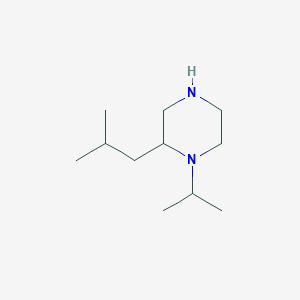

![3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide](/img/structure/B13153481.png)

![N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B13153494.png)
![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13153499.png)
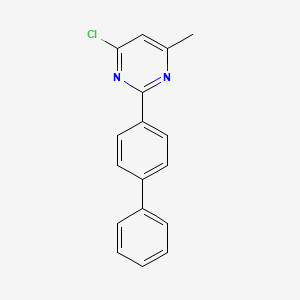
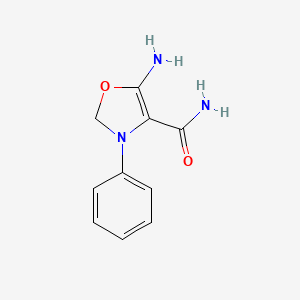
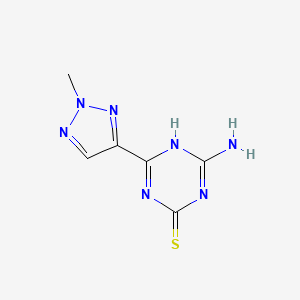
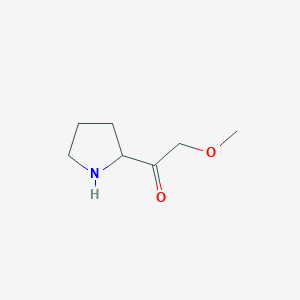
![[3,3'-Bipyridin]-6-amine hydrochloride](/img/structure/B13153528.png)
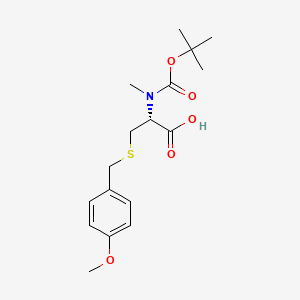
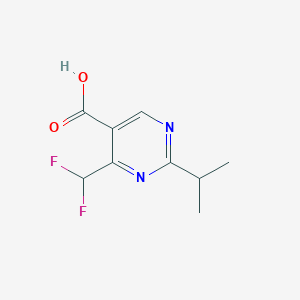
![4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13153546.png)
